![molecular formula C12H13NO3S B2928155 2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid CAS No. 926258-45-9](/img/structure/B2928155.png)

2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

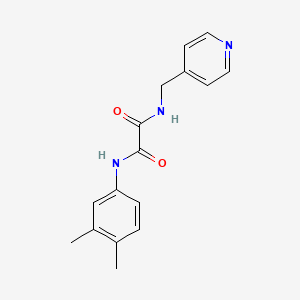

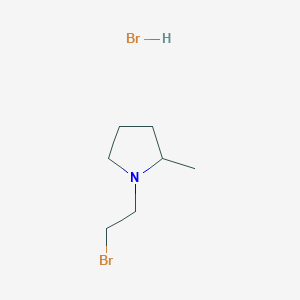

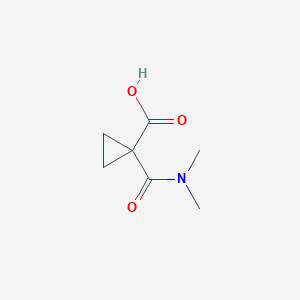

“2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid” is a chemical compound with the CAS Number: 926258-45-9 . Its IUPAC name is 2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}benzoic acid . The compound has a molecular weight of 251.31 and is typically stored at room temperature . It is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO3S/c14-11(13-8-5-6-8)7-17-10-4-2-1-3-9(10)12(15)16/h1-4,8H,5-7H2,(H,13,14)(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.31 . It is typically stored at room temperature and is usually available in powder form . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research indicates that benzoic acid derivatives, such as diclofenac and salicylic acid, have significant anti-inflammatory and analgesic effects. For instance, topical applications of these non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit immediate contact reactions, suggesting potential applications in dermatological conditions and pain management (Johansson & Lahti, 1988).

Gastrointestinal Health

Vanillic acid, a benzoic acid derivative, demonstrated beneficial effects against dextran sulfate sodium (DSS)-induced ulcerative colitis in a study, reducing the severity of clinical signs and suppressing the expression of inflammatory markers. This suggests that certain benzoic acid derivatives could be explored for the regulation of chronic intestinal inflammation (Su-jin Kim et al., 2010).

Dermatological Applications

Another study found that acetylsalicylic acid, a benzoic acid derivative, significantly inhibited erythema and edema from non-immunologic contact urticaria, which highlights the potential dermatological applications of benzoic acid derivatives in treating skin reactions and conditions (Lahti et al., 1987).

Occupational Health

Benzoic acid derivatives have also been implicated in occupational health studies, where exposure to specific derivatives was associated with respiratory sensitization and conditions such as asthma and urticaria. This underscores the importance of understanding the health implications of chemical exposure in industrial settings (Suojalehto et al., 2017).

Metabolism and Detoxification

The metabolism and detoxification of benzoic acid through glycine conjugation were explored in a metabolomics study, providing insights into the body's mechanisms for handling xenobiotic substances. This research could inform drug development and nutritional studies by understanding how benzoic acid and its derivatives are processed by the body (Irwin et al., 2016).

Safety And Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It is recommended to use personal protective equipment as required . The compound should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name |

2-[2-(cyclopropylamino)-2-oxoethyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c14-11(13-8-5-6-8)7-17-10-4-2-1-3-9(10)12(15)16/h1-4,8H,5-7H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSAQFXXGJFZFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2928072.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2928075.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide](/img/structure/B2928078.png)

![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)

![6-Cyclopentyl-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2928083.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2928087.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2928089.png)

![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)